BenchChemオンラインストアへようこそ!

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine

Lipophilicity Drug-likeness ADME Prediction

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine is a brominated arylcyclopropylamine with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol. The compound features a cyclopropan-1-amine core directly attached to a 4-bromo-3-methylphenyl ring, placing it within the arylcyclopropylamine class that has been extensively investigated as a scaffold for lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidase (MAO) inhibition.

Molecular Formula C10H12BrN
Molecular Weight 226.117
CAS No. 1260766-01-5
Cat. No. B2551514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine
CAS1260766-01-5
Molecular FormulaC10H12BrN
Molecular Weight226.117
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2(CC2)N)Br
InChIInChI=1S/C10H12BrN/c1-7-6-8(2-3-9(7)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3
InChIKeyZURBQOZKXQLLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine (CAS 1260766-01-5) – Procurement-Grade Identification and Baseline Properties


1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine is a brominated arylcyclopropylamine with the molecular formula C₁₀H₁₂BrN and a molecular weight of 226.11 g/mol [1]. The compound features a cyclopropan-1-amine core directly attached to a 4-bromo-3-methylphenyl ring, placing it within the arylcyclopropylamine class that has been extensively investigated as a scaffold for lysine-specific demethylase 1 (LSD1/KDM1A) and monoamine oxidase (MAO) inhibition [2][3]. Its computed physicochemical properties include XLogP3-AA of 2.2, a topological polar surface area of 26 Ų, a single hydrogen bond donor, a single hydrogen bond acceptor, and only one rotatable bond – conferring significant conformational rigidity [1]. The compound is commercially available from multiple vendors at purity levels up to 98% (HPLC), with typical storage conditions being long-term in a cool, dry place .

Why In-Class Arylcyclopropylamines Cannot Substitute for 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine Without Quantitative Re-Validation


Arylcyclopropylamines are not a monolithic class; subtle variations in aryl substitution profoundly alter lipophilicity, target engagement profiles, and selectivity across the LSD1/MAO-A/MAO-B enzyme family [1][2]. The 4-bromo-3-methyl substitution pattern on the phenyl ring of this compound is a precise structural determinant: the bromine atom provides both steric bulk and halogen-bonding potential, while the meta-methyl group modulates electron density and lipophilicity (XLogP3-AA = 2.2) relative to the des-methyl analog 1-(4-bromophenyl)cyclopropan-1-amine (XLogP3-AA = 1.8) [3][4]. Even regioisomeric interchange of the bromine and methyl positions (e.g., 1-(3-bromo-4-methylphenyl)cyclopropan-1-amine) preserves the molecular formula but alters the electrostatic potential surface and may redirect binding pose within the LSD1 catalytic pocket [5]. The N-unsubstituted primary amine is mechanistically essential for covalent FAD-inactivation in LSD1/MAO mechanism-based inhibition – a property lost upon N-methylation in analogs such as 1-(4-bromo-3-methylphenyl)-N-methylcyclopropan-1-amine (CAS 2229458-93-7) [6]. Generic substitution without re-establishing target engagement, selectivity, and ADMET parameters therefore carries a high risk of non-reproducible or misleading results.

1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: XLogP3-AA Comparison vs. Des-Methyl Analog

The 3-methyl substituent on the target compound contributes a measurable increase in computed lipophilicity. 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine exhibits an XLogP3-AA of 2.2, compared to 1.8 for the des-methyl analog 1-(4-bromophenyl)cyclopropan-1-amine (CAS 345965-54-0) [1][2]. This ΔXLogP of +0.4 units represents an approximately 2.5-fold increase in the predicted octanol/water partition coefficient, which may translate to enhanced membrane permeability and altered tissue distribution in cell-based assays [3]. For researchers optimizing CNS-penetrant or cell-permeable probes within the arylcyclopropylamine class, this difference is material to experimental design.

Lipophilicity Drug-likeness ADME Prediction

Primary Amine Requirement for Irreversible LSD1 Inhibition: N-Methyl vs. N-H Comparator

The target compound retains a free primary amine (NH₂) on the cyclopropane ring, which is mechanistically required for covalent FAD-inactivation in LSD1 and MAO enzymes. In contrast, the N-methyl analog 1-(4-bromo-3-methylphenyl)-N-methylcyclopropan-1-amine (CAS 2229458-93-7, MW 240.14) bears a secondary amine that cannot undergo the requisite oxidative cyclopropane ring-opening and FAD adduct formation [1][2]. Structure-activity relationship studies across >45 arylcyclopropylamines have demonstrated that N-alkylation of the cyclopropylamine nitrogen abolishes time-dependent, irreversible LSD1 inhibition and reduces potency by 10- to >100-fold relative to the primary amine [3]. This makes the N-methyl analog functionally unsuitable as a substitute in any assay requiring mechanism-based LSD1 or MAO inactivation.

LSD1 inhibition Mechanism-based inhibition FAD-dependent demethylase

Regioisomeric Substitution Pattern: Bromine Position and Predicted Target Engagement

The target compound bears bromine at the 4-position (para to cyclopropylamine) and methyl at the 3-position (meta). The regioisomer 1-(3-bromo-4-methylphenyl)cyclopropan-1-amine (CAS 1260656-43-6) swaps these substituents – bromine at position 3, methyl at position 4 [1]. Although both isomers share identical molecular formula (C₁₀H₁₂BrN), molecular weight (226.11), and computed XLogP3-AA (2.2), the altered substitution pattern repositions the electron-withdrawing bromine and electron-donating methyl groups, which can differentially affect π-stacking interactions within the LSD1 active site and modulate MAO-A vs. MAO-B selectivity [2][3]. Published SAR on arylcyclopropylamine LSD1 inhibitors indicates that para-substitution on the phenyl ring is a critical determinant of LSD1 inhibitory potency; shifting the halogen substituent can alter IC₅₀ values by >5-fold [3].

Regioisomer selectivity Structure-activity relationship LSD1 binding pose

Purity Specification Advantage: 98% HPLC vs. 95% Baseline for Closest Commercial Analog

The target compound is available at a documented purity of 98% (HPLC) from at least one commercial supplier (Leyan, Product No. 1997077) . By comparison, the closest commercially available des-methyl analog, 1-(4-bromophenyl)cyclopropan-1-amine (CAS 345965-54-0), is typically offered at 95% purity from multiple vendors (e.g., Achemblock, American Elements) [1]. A 3-percentage-point purity differential corresponds to a 2.5-fold difference in total impurity burden (2% vs. 5%), which can introduce confounding biological artifacts in sensitive cell-based assays and may require additional purification steps prior to use.

Chemical purity Reproducibility Procurement specification

Conformational Rigidity and Minimal Rotatable Bonds vs. Methylene-Spacer Analogs

The target compound features the cyclopropan-1-amine group directly attached to the aryl ring with only one rotatable bond (the aryl–cyclopropyl connection), yielding high conformational rigidity [1]. In contrast, the methylene-spacer analog 1-[(4-bromo-3-methylphenyl)methyl]cyclopropan-1-amine (CAS 1897079-69-4) introduces a benzylic CH₂ spacer, increasing the rotatable bond count to 2 and adding a degree of conformational freedom . This additional flexibility increases the entropic cost of binding and may reduce target binding affinity by 0.5–2.0 kcal/mol for rigid binding pockets, as observed in conformational restriction SAR across multiple target classes [2]. The direct aryl–cyclopropyl linkage of the target compound maximizes pre-organization for targets that recognize a coplanar or near-coplanar aryl–cyclopropyl presentation.

Conformational restriction Entropic penalty Binding affinity

Recommended Research and Industrial Application Scenarios for 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine


LSD1/KDM1A Chemical Probe Development Requiring Primary Amine-Driven Irreversible Inhibition

The free primary cyclopropylamine of 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine is mechanistically essential for covalent FAD inactivation, a property absent in N-methylated analogs [1]. Researchers developing mechanism-based LSD1 inhibitors for oncology or CNS indications should prioritize this compound over N-alkylated derivatives (e.g., CAS 2229458-93-7), which cannot support the requisite cyclopropane ring-opening and FAD adduct formation [2]. The 4-bromo substituent further provides a synthetic handle for late-stage diversification via cross-coupling chemistry.

Structure-Activity Relationship (SAR) Studies Requiring a Defined Lipophilicity Window

With an XLogP3-AA of 2.2, this compound occupies a lipophilicity range distinct from the des-methyl analog (XLogP3-AA = 1.8) [3][4]. SAR campaigns exploring the relationship between aryl substitution and target engagement across LSD1, MAO-A, and MAO-B should include this compound as a specific node representing the 3-methyl-4-bromo substitution pattern. Substituting the des-methyl analog will shift the lipophilicity baseline and confound interpretation of substituent effects on potency and selectivity.

Conformationally Constrained Building Block for Medicinal Chemistry Diversification

The direct aryl–cyclopropyl linkage (1 rotatable bond) provides maximal conformational pre-organization compared to methylene-spacer analogs (2 rotatable bonds) [5]. This compound serves as an optimal core scaffold for fragment-based or structure-based design programs targeting rigid enzyme pockets where conformational entropy penalties are a critical determinant of binding affinity. The bromine atom additionally enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for rapid analog generation.

Reproducible Cellular Assay Studies Requiring High-Purity Starting Material

For cell-based pharmacology experiments where impurity-driven cytotoxicity or off-target effects could confound results, the availability of 98% purity (HPLC) material from established vendors offers an advantage over analogs typically supplied at 95% purity. The 2.5-fold lower impurity burden (2% vs. 5% total impurities) reduces the probability of false-positive or false-negative hits in phenotypic screening campaigns.

Quote Request

Request a Quote for 1-(4-Bromo-3-methylphenyl)cyclopropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.